molecular formula C17H24O12 B1197800 Secogalioside CAS No. 61774-57-0

Secogalioside

Cat. No. B1197800
CAS RN: 61774-57-0
M. Wt: 420.4 g/mol
InChI Key: PSTHWEAXBIXPRZ-LGMONBIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secogalioside is a glycoside.

Scientific Research Applications

Synthesis and Biomimetic Transformations

  • Biomimetic Transformations: The biomimetic transformation of secologanin into secogalioside has been successfully achieved. A study by Tietze, Henke, and Bärtels (1988) demonstrated the oxidation of secologanin tetraacetate with osmium tetroxide, leading to the synthesis of secogalioside tetraacetate and other compounds (Tietze, Henke, & Bärtels, 1988).

Isolation from Natural Sources

  • Iridoids from Galium mollugo: Secogalioside, along with other iridoids, was isolated from Galium mollugo. This research, conducted by Uesato et al. (1984), contributed to the understanding of natural sources and the variety of iridoid compounds present in specific plant species (Uesato et al., 1984).

Biosynthesis Pathways

  • Biosynthesis of Iridoid Glucosides: The biosynthesis of secogalioside in Galium mollugo and other species was explored by Uesato, Miyauchi, Itoh, and Inouye (1986). Their study confirmed the intermediacy of various compounds like deoxyloganic acid and loganic acid in the biosynthesis of secogalioside (Uesato, Miyauchi, Itoh, & Inouye, 1986).

properties

CAS RN

61774-57-0

Product Name

Secogalioside

Molecular Formula

C17H24O12

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (1S,2S,3S,7S,9S,11R)-11-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10,12-trioxatricyclo[7.2.1.02,7]dodec-5-ene-6-carboxylate

InChI

InChI=1S/C17H24O12/c1-24-14(22)6-4-25-16(9-5(6)2-8-27-13(9)15(23)28-8)29-17-12(21)11(20)10(19)7(3-18)26-17/h4-5,7-13,15-21,23H,2-3H2,1H3/t5-,7-,8+,9+,10-,11+,12-,13+,15-,16+,17+/m1/s1

InChI Key

PSTHWEAXBIXPRZ-LGMONBIRSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3O[C@@H]2[C@@H](O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

COC(=O)C1=COC(C2C1CC3OC2C(O3)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC3OC2C(O3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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